molecular formula C21H17ClN2O3 B15554916 Rhodamine 123 CAS No. 108608-81-7

Rhodamine 123

Cat. No.: B15554916
CAS No.: 108608-81-7
M. Wt: 380.8 g/mol
InChI Key: MYFATKRONKHHQL-UHFFFAOYSA-N
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Description

A fluorescent probe with low toxicity which is a potent substrate for ATP BINDING CASSETTE TRANSPORTER, SUBFAMILY B, MEMBER 1 and the bacterial multidrug efflux transporter. It is used to assess mitochondrial bioenergetics in living cells and to measure the efflux activity of ATP BINDING CASSETTE TRANSPORTER, SUBFAMILY B, MEMBER 1 in both normal and malignant cells. (Leukemia 1997; 11(7):1124-30)

Properties

IUPAC Name

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFATKRONKHHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910785
Record name Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red to brown powder; [Acros Organics MSDS]
Record name Rhodamine 123
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CAS No.

62669-70-9, 108608-81-7
Record name Rhodamine 123
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1)
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Record name Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride
Source European Chemicals Agency (ECHA)
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Record name RHODAMINE 123
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